2-(4-Bromophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE is an organic compound that features both bromophenyl and dichlorophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals[][4].
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features.
2-(4-Bromophenyl)acetic acid: Shares the bromophenyl group but lacks the dichlorophenoxy moiety.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENOXY)ACETATE is unique due to the combination of both bromophenyl and dichlorophenoxy groups, which may confer distinct biological activities and chemical reactivity compared to its individual components .
Properties
Molecular Formula |
C16H11BrCl2O4 |
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Molecular Weight |
418.1 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H11BrCl2O4/c17-11-3-1-10(2-4-11)14(20)8-23-16(21)9-22-15-6-5-12(18)7-13(15)19/h1-7H,8-9H2 |
InChI Key |
CVYUGQCGWBZZAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
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